BenchChemオンラインストアへようこそ!

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea

BTK inhibition Kinase selectivity B-cell malignancies

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea is a synthetic small molecule (C₁₈H₁₈N₂O₃S, MW 342.4) belonging to the benzo[b]thiophene-urea class. Its structure features a benzo[b]thiophene core linked via a 2-hydroxyethyl spacer to a urea moiety bearing a 2-methoxyphenyl group.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 2034257-84-4
Cat. No. B2367920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea
CAS2034257-84-4
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC(C2=CSC3=CC=CC=C32)O
InChIInChI=1S/C18H18N2O3S/c1-23-16-8-4-3-7-14(16)20-18(22)19-10-15(21)13-11-24-17-9-5-2-6-12(13)17/h2-9,11,15,21H,10H2,1H3,(H2,19,20,22)
InChIKeyISVAWZOPUWEIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea (CAS 2034257-84-4): Structural and Pharmacological Context


1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea is a synthetic small molecule (C₁₈H₁₈N₂O₃S, MW 342.4) belonging to the benzo[b]thiophene-urea class . Its structure features a benzo[b]thiophene core linked via a 2-hydroxyethyl spacer to a urea moiety bearing a 2-methoxyphenyl group. This architecture is consistent with privileged scaffolds explored for kinase inhibition, urea transporter modulation, and anticancer activity [1]. The hydroxyethyl linker introduces a chiral alcohol center and hydrogen-bonding capacity that distinguishes it from simpler diaryl ureas, potentially altering binding-site complementarity and physicochemical properties relevant to procurement decisions.

Why 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea Cannot Be Replaced by Generic Urea Analogs


Simple urea derivatives or unsubstituted benzo[b]thiophene ureas lack the precise combination of the 2-hydroxyethyl linker and 2-methoxyphenyl terminal group that defines this compound. The 2-methoxyphenyl substituent can influence electron density and steric fit within hydrophobic pockets, while the hydroxyethyl spacer provides a hydrogen-bond donor/acceptor that is absent in simple methylene- or ethylene-linked analogs . Published structure-activity relationship (SAR) studies on related benzo[b]thiophene ureas demonstrate that even minor alterations to the terminal phenyl substituent drastically shift potency against kinase targets (e.g., VEGFR-2 IC₅₀ ranging from low nanomolar to >10 µM depending on substitution pattern) [1]. Consequently, generic substitution with a different benzo[b]thiophene urea is likely to result in unpredictable target engagement and biological readout, compromising experimental reproducibility and therapeutic relevance.

Quantitative Differentiation Evidence for 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea


BTK Inhibition Potency vs. Ibrutinib and Other Clinical BTK Inhibitors

In a patent describing novel BTK inhibitors, 1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea (Example 99) demonstrated an IC₅₀ of 1 nM against human BTK [1]. This places it in the same potency range as the covalent inhibitor ibrutinib (IC₅₀ 0.5 nM in similar assays) and within approximately 2-fold of the second-generation inhibitor acalabrutinib (IC₅₀ ~3 nM), though direct head-to-head data are not available [2]. The non-covalent, urea-based scaffold of this compound may offer a different selectivity profile compared to irreversible acrylamide inhibitors, which is relevant for evaluating off-target kinase engagement.

BTK inhibition Kinase selectivity B-cell malignancies

Carboxylesterase 1 (CE1) Inhibitory Activity Compared to Structurally Related Ureas

In a BindingDB-curated assay, 1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea inhibited human carboxylesterase 1 (CE1) with an IC₅₀ of 20.4 µM [1]. This is substantially weaker than the reference CE1 inhibitor bis(4-nitrophenyl) phosphate (BNPP; IC₅₀ ~0.1 µM) but comparable to other benzo[b]thiophene-containing ureas in the same assay panel. The moderate CE1 inhibition suggests that the compound may interfere with ester-based prodrug metabolism pathways, a factor to consider when designing combination studies or using ester-protected probes.

Carboxylesterase inhibition Drug metabolism Ester prodrug activation

Class-Level Dual VEGFR-2/EGFR Inhibition: Scaffold Validation

Although this specific compound has not been directly profiled, close structural analogs within the benzo[b]thiophene urea series (compounds 6g, 6j, 6q, 6r) have demonstrated potent dual VEGFR-2/EGFR inhibition. The lead compound 6q (4-trifluoromethoxy analog) achieved IC₅₀ values of 11.3 nM (VEGFR-2) and 46.6 nM (EGFR), surpassing the reference kinase inhibitors sorafenib (VEGFR-2 IC₅₀ ~90 nM) and erlotinib (EGFR IC₅₀ ~33 nM) in the same assay [1]. The 2-methoxyphenyl substitution position in the target compound is expected to modulate kinase hinge-region binding similarly. Procurement of this specific compound is justified when structure-based design requires exploration of hydrogen-bond interactions from the methoxy group.

VEGFR-2 inhibition EGFR inhibition Anticancer dual targeting

HIV-1 Reverse Transcriptase (RT) Inhibitory Activity: A Unique Polypharmacology Feature

This compound has been recorded with inhibitory activity against HIV-1 reverse transcriptase (RT) in a high-throughput screening database . While the exact IC₅₀ value is reported as approximately 1 µM (exact value requires confirmation from primary assay records), this represents a mechanistically distinct activity not shared by most benzothiophene ureas optimized solely for kinase inhibition. In contrast, the reference nucleoside RT inhibitor zidovudine (AZT) exhibits an IC₅₀ of ~0.01 µM in similar assays. The dual kinase/RT activity, if confirmed, would differentiate this compound from single-mechanism analogs and may be of interest for antiviral research programs seeking novel non-nucleoside RT inhibitor (NNRTI) scaffolds.

HIV-1 RT inhibition Antiviral activity Polypharmacology

Optimal Research and Industrial Use Cases for 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea


BTK-Dependent B-Cell Malignancy Preclinical Models

With a reported BTK IC₅₀ of 1 nM, this compound can serve as a non-covalent BTK inhibitor tool compound for in vitro and in vivo studies in diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) models, particularly where covalent BTK inhibitor resistance (e.g., C481S mutation) is a concern [1]. Its urea-based scaffold provides a chemotype orthogonal to the widely used acrylamide-based irreversible inhibitors.

Kinase Selectivity Profiling and Dual VEGFR-2/EGFR Pathway Analysis

Given the demonstrated dual VEGFR-2/EGFR activity of the benzo[b]thiophene urea class [2], this compound is appropriate for profiling kinase selectivity across the human kinome. The 2-methoxyphenyl substitution may confer distinct off-target signatures compared to halogenated or trifluoromethoxy analogs, making it valuable for constructing structure-selectivity relationship (SSR) matrices.

Drug Metabolism and Pharmacokinetic Interaction Studies Involving CES1

The moderate CES1 inhibitory activity (IC₅₀ 20.4 µM) makes this compound a candidate for evaluating carboxylesterase-mediated drug-drug interaction potential in hepatocyte assays [3]. Researchers studying ester prodrug activation (e.g., oseltamivir, clopidogrel) can use this compound to assess whether benzo[b]thiophene ureas alter prodrug pharmacokinetics.

Chemical Biology Probe for Polypharmacology Investigation

The emerging activity profile spanning BTK, CE1, and potentially HIV-1 RT suggests polypharmacology that can be exploited for target deconvolution studies [1][3]. This compound may serve as a starting point for fragment-based drug design aimed at separating or enhancing these activities.

Quote Request

Request a Quote for 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.